(R)-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol
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Overview
Description
®-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol is a chiral compound that features a thiazole ring, an aminothiazole moiety, and a difluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the aminothiazole group. The difluoromethoxyphenyl moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the reduction of the intermediate to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for developing new therapeutic agents .
Medicine
In medicine, ®-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol is investigated for its potential to treat various diseases. Its ability to modulate specific biological pathways makes it a promising lead compound for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of ®-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets. The aminothiazole moiety can bind to enzymes or receptors, modulating their activity. The difluoromethoxy group enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
Similar Compounds
- ®-pyridin-4-yl [4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol
- Pyrrolidine derivatives
- Chiral oxazolines
Uniqueness
®-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol stands out due to its unique combination of a thiazole ring and a difluoromethoxy-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10F2N2O2S |
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Molecular Weight |
272.27 g/mol |
IUPAC Name |
(R)-(2-amino-1,3-thiazol-5-yl)-[4-(difluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C11H10F2N2O2S/c12-10(13)17-7-3-1-6(2-4-7)9(16)8-5-15-11(14)18-8/h1-5,9-10,16H,(H2,14,15)/t9-/m1/s1 |
InChI Key |
RMJTWAGFMRFVTG-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C2=CN=C(S2)N)O)OC(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CN=C(S2)N)O)OC(F)F |
Origin of Product |
United States |
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